1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-
Description
1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]- (CAS No. 5625-68-3) is an ortho-substituted benzenediamine derivative featuring a piperidine-containing ethylamine side chain. Its molecular formula is C₁₃H₂₀N₄, with a calculated molecular weight of 232.33 g/mol (based on structural analysis). The compound’s structure combines a benzene ring with two amine groups at the 1,2-positions and a piperidinylethyl substituent on one of the amine groups.
Key properties (predicted or inferred):
Properties
CAS No. |
5625-68-3 |
|---|---|
Molecular Formula |
C13H21N3 |
Molecular Weight |
219.33 g/mol |
IUPAC Name |
2-N-(2-piperidin-1-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H21N3/c14-12-6-2-3-7-13(12)15-8-11-16-9-4-1-5-10-16/h2-3,6-7,15H,1,4-5,8-11,14H2 |
InChI Key |
MNIDKMZFDIYUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine typically involves the reaction of a benzene-1,2-diamine derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the benzene-1,2-diamine through an ethyl linker .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process often includes:
Nitration: of benzene to form nitrobenzene.
Reduction: of nitrobenzene to benzene-1,2-diamine.
Alkylation: of benzene-1,2-diamine with an ethyl halide.
Nucleophilic substitution: with piperidine.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H21N3
- Molecular Weight : 219.33 g/mol
- CAS Number : 5625-68-3
The structure features a benzene ring substituted with two amino groups and a piperidine moiety, which contributes to its biological activity and interaction with various biological targets.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to 1,2-benzenediamine derivatives exhibit potential anticancer properties by inhibiting tyrosine kinases involved in neoplastic diseases. These compounds can be effective against several cancers, including breast cancer and leukemia . The mechanism often involves the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
-
Analgesic Properties
- Derivatives of this compound have been explored in the context of pain management. Some studies suggest that modifications to the piperidine ring can enhance the analgesic efficacy compared to traditional opioids like fentanyl . This makes it a candidate for developing new pain relief medications with potentially fewer side effects.
- Neuroprotective Effects
Synthetic Applications
-
Chemical Intermediate
- 1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]- serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.
- Building Block for Complex Molecules
Case Studies and Research Findings
- A study focusing on the synthesis of new analgesics derived from 1,2-benzenediamine highlighted the importance of structural modifications on pharmacological activity. The research demonstrated that specific substitutions on the piperidine ring significantly altered the potency and efficacy of the resulting compounds .
- Another investigation into the anticancer properties of related compounds revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a promising therapeutic window for further development .
Mechanism of Action
The mechanism of action of N1-(2-(Piperidin-1-yl)ethyl)benzene-1,2-diamine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,2-Benzenediamine, N,N'-bis[2-(1-pyrrolidinyl)ethyl]- (CAS No. Not provided)
- Molecular Formula : C₁₈H₃₀N₄
- Molecular Weight : 302.24 g/mol
- Substituents : Two pyrrolidinylethyl groups (5-membered ring) attached to both amines of 1,2-benzenediamine.
- Key Properties :
- Boiling Point: 488.1°C (predicted)
- pKa: 10.35
- Density: 1.108 g/cm³
- The bis-substitution enhances molecular symmetry but may reduce metabolic stability compared to mono-substituted analogs .
1,4-Benzenediamine, N-[2-(1-pyrrolidinyl)ethyl]- (CAS No. 863453-84-3)
- Molecular Formula : C₁₂H₁₉N₃
- Molecular Weight : 205.30 g/mol
- Substituents : Single pyrrolidinylethyl group on the para-positioned amine.
- Key Properties :
- Predicted pKa: ~9.8–10.2 (lower basicity due to para substitution).
- Comparison : The para substitution reduces electronic conjugation between the amine and aromatic ring compared to ortho-substituted derivatives. This may influence binding affinity in pharmacological contexts .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2-benzenediamine (CAS No. Not provided)
- Molecular Formula : C₁₆H₂₁N₃O₂
- Molecular Weight : 287.36 g/mol
- Substituents : 3,4-Dimethoxyphenethyl group on one amine.
- Comparison : The dimethoxy group introduces electron-donating effects, enhancing aromatic ring electron density. This modification could improve solubility in polar solvents but reduce membrane permeability compared to aliphatic substituents like piperidinyl .
Pharmacological Context and Functional Analogs
While structural analogs focus on substituent variations, functional analogs such as halopemide (HLP) and FIPI () share pharmacological targeting of phospholipase D (PLD) inhibition. These compounds incorporate benzimidazolone or indole-carboxamide moieties but retain piperidinylethylamine side chains. Key differences include:
| Compound | Core Structure | Substituent | PLD Inhibition IC₅₀ |
|---|---|---|---|
| HLP | Benzimidazolone | 4-Fluorobenzamide + piperidinylethyl | ~20 nM |
| FIPI | Indole-carboxamide | 5-Fluoroindole + piperidinylethyl | ~10 nM |
| Target Compound | 1,2-Benzenediamine | Piperidinylethyl | Not reported |
The target compound lacks the benzimidazolone/indole pharmacophore critical for PLD binding, suggesting divergent biological applications .
Biological Activity
1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]- is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally related to various biologically active molecules, including benzodiazepines and other nitrogen-containing heterocycles, which are known for their diverse therapeutic effects.
Chemical Structure
The chemical structure of 1,2-benzenediamine, N-[2-(1-piperidinyl)ethyl]- can be represented as follows:
This structure comprises a benzene ring substituted with two amine groups and a piperidine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2-benzenediamine exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. The mechanism of action typically involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Properties
Compounds related to 1,2-benzenediamine have been evaluated for anti-inflammatory activity. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. The anti-inflammatory effects are often compared to standard drugs such as indomethacin.
Anticancer Activity
Preliminary studies indicate that certain derivatives of 1,2-benzenediamine show promising anticancer activity. For example, compounds have been tested against various cancer cell lines (e.g., CEM and SK-MEL-5), showing selective cytotoxicity.
The biological activity of 1,2-benzenediamine derivatives can often be attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance:
- Antimicrobial Mechanism : Disruption of cell wall synthesis or inhibition of metabolic enzymes.
- Anti-inflammatory Mechanism : Inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling.
- Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of synthesized derivatives based on the parent compound:
- Study on Antimicrobial Efficacy : A study involving the testing of various derivatives against clinical isolates revealed that certain modifications increased potency against resistant strains.
- In Vivo Anti-inflammatory Study : Animal models demonstrated significant reduction in inflammatory markers when treated with selected derivatives compared to control groups.
- Cytotoxicity Assessment : In vitro assays showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for development as anticancer agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
